4-Azido-2-fluoro-1-methoxybenzene is classified under the category of azides, which are compounds containing the functional group -N₃. The presence of fluorine and methoxy groups classifies it further into the category of substituted aromatic compounds. Its structural formula can be represented as C₇H₆F N₃O, indicating a molecular weight of approximately 181.14 g/mol.
The synthesis of 4-azido-2-fluoro-1-methoxybenzene can be achieved through multiple methods, primarily involving nucleophilic substitution reactions or coupling reactions with azides. One common method involves the reaction of 2-fluoro-1-methoxybenzene with sodium azide in a suitable solvent under reflux conditions to facilitate the substitution at the para-position of the benzene ring.
Key steps in the synthesis include:
The yields for this synthesis can vary but are generally reported to be between 50% to 80%, depending on reaction conditions and purity of starting materials .
The molecular structure of 4-azido-2-fluoro-1-methoxybenzene features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography, which provides insights into bond lengths and angles that are critical for understanding its reactivity and interactions .
4-Azido-2-fluoro-1-methoxybenzene can participate in various chemical reactions, particularly those involving click chemistry, where it can react with alkynes to form 1,2,3-triazoles. The typical reaction pathway involves:
The mechanism of action for reactions involving 4-azido-2-fluoro-1-methoxybenzene primarily revolves around its reactivity as an azide in nucleophilic substitution reactions. In click chemistry:
Relevant data from spectral analysis (NMR, IR) can provide further insights into its structural characteristics and confirm successful synthesis .
4-Azido-2-fluoro-1-methoxybenzene finds applications in various fields:
4-Azido-2-fluoro-1-methoxybenzene (CAS 1955505-77-7) is a multisubstituted aromatic compound with the molecular formula C₇H₆FN₃O and a molecular weight of 167.143 g/mol. Its structure features a benzene ring functionalized with three distinct groups:
The compound exhibits the following identifiers:
InChI=1S/C7H6FN3O/c1-12-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 YQPAPMJGBBYMMH-UHFFFAOYSA-N COC1=CC(=C(C=C1)N=[N+]=[N-])F [1] [4] Table 1: Key Physicochemical Properties
| Property | Value | |
|---|---|---|
| Molecular Formula | C₇H₆FN₃O | |
| Molecular Weight | 167.143 g/mol | |
| Purity | ≥95% | |
| Thermal Decomposition Onset | ~120°C | |
| Storage Recommendations | ≤4°C, inert atmosphere | [1] [4] |
Aryl azides gained prominence in the 1960s as photolabile precursors and crosslinking agents. The specific integration of fluorine and methoxy substituents emerged with advancements in:
The 2020s saw accelerated adoption of 4-azido-2-fluoro-1-methoxybenzene in click chemistry, driven by the methoxy group's solubility enhancement and fluorine's electronic modulation [4] [5].
This compound exemplifies strategic molecular design where substituents create synergistic effects:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: